Ethyl 3-(4-chlorophenyl)-5-(3,4-difluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-chlorophenyl)-5-(3,4-difluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative with a fused bicyclic scaffold. Its structure includes a 4-chlorophenyl group at position 3, a 3,4-difluorobenzamido substituent at position 5, and an ethyl carboxylate ester at position 1. The 3,4-difluorobenzamido moiety distinguishes it from analogs, likely enhancing lipophilicity and binding affinity through fluorine’s electron-withdrawing effects.
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-5-[(3,4-difluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClF2N3O4S/c1-2-32-22(31)18-14-10-33-20(26-19(29)11-3-8-15(24)16(25)9-11)17(14)21(30)28(27-18)13-6-4-12(23)5-7-13/h3-10H,2H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAOQPOVZVLKIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C=C3)F)F)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClF2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-chlorophenyl)-5-(3,4-difluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chlorophenyl)-5-(3,4-difluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or defluorinated products .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 3-(4-chlorophenyl)-5-(3,4-difluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related thieno[3,4-d]pyridazine derivatives, emphasizing substituent effects on physicochemical properties, biological activity, and synthetic feasibility.
Table 1: Structural and Functional Comparison of Thieno[3,4-d]pyridazine Derivatives
Key Observations:
Substituent Effects on Activity: The 3,4-difluorobenzamido group in the target compound likely enhances binding to tau protein’s hydrophobic pockets compared to smaller substituents (e.g., methylamino in 66) . Fluorine’s electronegativity may also improve metabolic stability by reducing oxidative degradation. Halogenated analogs (67, 68) show increased potency, suggesting halogen interactions (e.g., C–X···π) with target proteins .
Physicochemical Properties: The target compound’s higher molecular weight (~460 vs. 364–427 for others) and fluorine content may improve blood-brain barrier (BBB) penetration, critical for CNS-targeted therapies. Compound 66’s lower yield (27%) highlights synthetic challenges with methylamino substitution, whereas chloro/bromo derivatives (67, 68) achieve higher yields (75–79%) due to optimized halogenation protocols .
Research Findings and Implications
- SAR Insights : Position 5 substituents significantly modulate activity. Bulky, electron-deficient groups (e.g., 3,4-difluorobenzamido) are hypothesized to enhance target engagement, while halogens (Cl, Br) improve potency but may increase toxicity risks .
- Unmet Needs : The target compound’s exact IC₅₀, solubility, and in vivo pharmacokinetics remain uncharacterized. Further studies should prioritize crystallographic data (using SHELX ) to elucidate binding modes and preclinical toxicity profiling.
Biological Activity
Ethyl 3-(4-chlorophenyl)-5-(3,4-difluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Structural Overview
The compound features a thieno[3,4-d]pyridazine core that is fused with a thiophene ring and contains multiple functional groups, including an ester (carboxylate) and an amide (difluorobenzamide). Its molecular formula is with a molecular weight of approximately 467.92 g/mol. The presence of the chlorophenyl and difluorobenzamide groups enhances its chemical reactivity and biological interactions, making it a candidate for medicinal chemistry applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may act as an inhibitor of certain enzymes or receptors involved in various disease processes. Preliminary studies suggest that it may exert anti-inflammatory and antimicrobial effects by modulating enzyme activity and inhibiting pathogen growth.
Pharmacological Effects
Research indicates that derivatives of this compound may exhibit a range of pharmacological effects:
- Anti-inflammatory Activity : Compounds in the thieno[3,4-d]pyridazine class have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Antimicrobial Properties : The compound has demonstrated effectiveness against various microbial strains. For example, derivatives have been reported to inhibit Pyricularia oryzae, Rhizoctonia solani, and Botrytis cinerea, suggesting potential applications in agricultural settings as fungicides .
- Anticancer Potential : Some studies have suggested that the structural features of this compound may lead to cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
Case Studies
Several studies have investigated the biological activity of thieno[3,4-d]pyridazine derivatives:
- Study on Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry evaluated various thieno[3,4-d]pyridazine derivatives for their ability to inhibit COX enzymes. Results indicated that certain substitutions significantly enhanced anti-inflammatory potency compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) .
- Antimicrobial Activity Assessment : In a laboratory setting, derivatives were tested against common agricultural pathogens. The results showed promising inhibition zones in agar diffusion assays, indicating effective antimicrobial properties .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What synthetic routes are reported for this compound, and what are the critical optimization parameters?
- Methodology: The compound is synthesized via multi-step protocols involving cyclocondensation, amide coupling, and esterification. Key steps include:
- Gewald reaction for thiophene ring formation (e.g., using ethyl cyanoacetate and sulfur) .
- Substituent introduction: The 3,4-difluorobenzamido group is introduced via nucleophilic acyl substitution under anhydrous conditions (e.g., DCM/DMF, DCC as coupling agent) .
- Microwave-assisted synthesis for accelerated reaction kinetics and improved yields (e.g., 170°C, 40 min, isopropanol solvent) .
Q. What spectroscopic and chromatographic methods are used for structural characterization?
- NMR Analysis:
- H/C NMR identifies substituent patterns (e.g., H δ 7.51–7.58 ppm for 4-chlorophenyl protons; C δ 159.4 ppm for carbonyl groups) .
- F NMR (if applicable) confirms fluorinated benzamido groups .
Advanced Research Questions
Q. How can reaction yields and purity be optimized for scale-up synthesis?
- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
- Catalytic Systems: Titanium(IV) isopropoxide improves esterification efficiency (77% yield for isopropyl analogs) .
- Microwave Irradiation: Reduces reaction time from hours to minutes (e.g., 170°C for esterification) .
- Purification: Preparative HPLC with gradient elution (water/acetonitrile + 0.1% TFA) resolves regioisomeric impurities .
Q. What structural modifications impact bioactivity (e.g., kinase inhibition, tau aggregation)?
- SAR Insights:
- 4-Chlorophenyl at Position 3: Enhances hydrophobic interactions with target proteins (e.g., tau fibril destabilization) .
- 3,4-Difluorobenzamido at Position 5: Increases metabolic stability and blood-brain barrier penetration (critical for CNS targets) .
- Ester vs. Carboxylic Acid: Ethyl ester improves bioavailability; hydrolysis to free acid enhances target binding (e.g., IC50 reduction from μM to nM) .
Q. How can computational modeling predict binding interactions with biological targets?
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with tau protein (PDB: 2MZ7). Focus on hydrogen bonding with 4-oxo group and π-π stacking with chlorophenyl .
- MD Simulations: GROMACS simulations (50 ns) assess stability of ligand-protein complexes under physiological conditions .
- ADMET Prediction: SwissADME evaluates logP (∼3.5), PSA (∼90 Ų), and BBB permeability for lead optimization .
Q. How to resolve contradictions in spectral data (e.g., unexpected C shifts)?
- Hypothesis Testing:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
